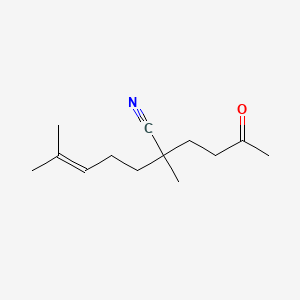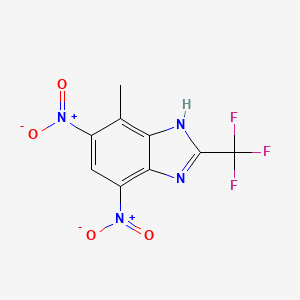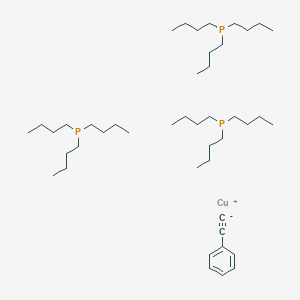
copper(1+);ethynylbenzene;tributylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);ethynylbenzene;tributylphosphane is a complex organometallic compound that combines copper in its +1 oxidation state with ethynylbenzene and tributylphosphane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethynylbenzene;tributylphosphane typically involves the reaction of copper(I) salts with ethynylbenzene and tributylphosphane. One common method is the hydrophosphination of phosphine with 1-butene, which proceeds via a free radical mechanism . The reaction conditions often require an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphination reactions, utilizing specialized equipment to maintain an inert atmosphere and control reaction parameters such as temperature and pressure. The use of Grignard reagents with phosphorus trichloride is another method that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);ethynylbenzene;tributylphosphane undergoes various chemical reactions, including:
Oxidation: The compound reacts rapidly with oxidizing agents to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, where the ethynylbenzene or tributylphosphane ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted organocopper compounds .
Scientific Research Applications
Copper(1+);ethynylbenzene;tributylphosphane has several scientific research applications:
Mechanism of Action
The mechanism by which copper(1+);ethynylbenzene;tributylphosphane exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ligands, ethynylbenzene and tributylphosphane, also play a role in stabilizing the copper ion and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Copper(I) acetylide: An organocopper compound with a similar copper-carbon bond.
Copper(I) chloride: Another copper(I) compound used in similar catalytic applications.
Uniqueness
Copper(1+);ethynylbenzene;tributylphosphane is unique due to its combination of ligands, which provide specific chemical properties and reactivity. The presence of ethynylbenzene and tributylphosphane allows for unique interactions and applications that are not possible with simpler copper compounds .
Properties
CAS No. |
58659-24-8 |
|---|---|
Molecular Formula |
C44H86CuP3 |
Molecular Weight |
771.6 g/mol |
IUPAC Name |
copper(1+);ethynylbenzene;tributylphosphane |
InChI |
InChI=1S/3C12H27P.C8H5.Cu/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-8-6-4-3-5-7-8;/h3*4-12H2,1-3H3;3-7H;/q;;;-1;+1 |
InChI Key |
VJAQQROWTWVUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[C-]#CC1=CC=CC=C1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
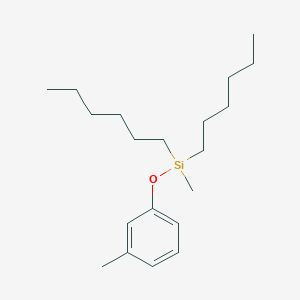
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
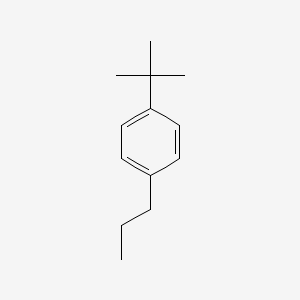
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
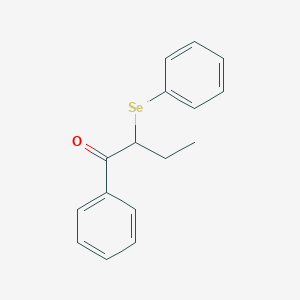
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)



![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
